molecular formula C6H6N4 B14188178 4-(Methylamino)pyrimidine-2-carbonitrile CAS No. 930575-71-6

4-(Methylamino)pyrimidine-2-carbonitrile

Cat. No.: B14188178
CAS No.: 930575-71-6
M. Wt: 134.14 g/mol
InChI Key: HGSLSXDUNYZABF-UHFFFAOYSA-N
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Description

4-(Methylamino)pyrimidine-2-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a methylamino group at the 4-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)pyrimidine-2-carbonitrile typically involves the reaction of 4-chloro-2-cyanopyrimidine with methylamine. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Amino derivatives where the cyano group is converted to an amine group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylamino)pyrimidine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Methylamino)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methylpyrimidine-5-carbonitrile
  • 2-Pyrimidinecarbonitrile
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

4-(Methylamino)pyrimidine-2-carbonitrile is unique due to the presence of both a methylamino group and a cyano group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

930575-71-6

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

4-(methylamino)pyrimidine-2-carbonitrile

InChI

InChI=1S/C6H6N4/c1-8-5-2-3-9-6(4-7)10-5/h2-3H,1H3,(H,8,9,10)

InChI Key

HGSLSXDUNYZABF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1)C#N

Origin of Product

United States

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